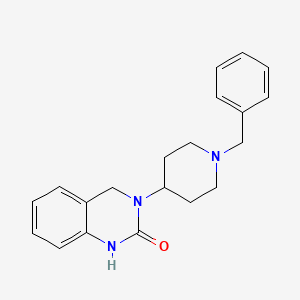

(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications due to their improved water solubility and absorption into the bloodstream .

Chemical Reactions Analysis

The chemical reactions involving hydrochlorides typically involve the exchange of ions. For example, sodium chloride can react with sodium bisulfate to produce hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications

Synthesis of Monoamine Oxidase Inhibitor Intermediate

(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride is an important intermediate for monoamine oxidase (MAO) inhibitors. A method for its synthesis has been established, using cheap and readily available raw materials, easy operations, and yielding high-quality products. This synthesis involves acylation, reduction, cyclization, condensation, reduction, and salification, providing a yield of 43.6% (Yu, 2013).

Spasmolytic Agents

Derivatives of 1,2,3,4-Tetrahydro-2-naphthylamine, synthesized from 1,2,3,4-tetrahydro-2-naphthylamines, have shown significant spasmolytic effects. Some of these compounds demonstrated a nerve-selective effect on the colon in anesthetized dogs and were found to be as active or more active than the reference drug mebeverine (Kanao et al., 1982).

Hydrodenitrogenation Studies

Research on the hydrodenitrogenation of 1-naphthylamine over a sulfided NiMo/Al2O3 catalyst revealed that 1-naphthylamine reacts through hydrogenation to 1,2,3,4-tetrahydro-1-naphthylamine. This forms part of a complex reaction mechanism involving hydrogenation, dehydrogenation, and NH3 elimination processes (Zhao, Czyzniewska, & Prins, 2003).

Enantioselective Hydrogenation

(S)-1,2,3,4-Tetrahydro-1-naphthylamine derived phosphine-aminophosphine ligand was used in the Ir-catalyzed asymmetric hydrogenation of various 3-aryl-2H-1,4-benzoxazines. This process achieved good enantioselectivities (up to 95% ee) and high catalytic activity (Hu, Wang, Zheng, & Hu, 2012).

Preparation of Ruthenium Catalysts

The compound plays a role in the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts. This process involves a series of reactions starting from 1-naphthylamine, leading to the creation of various pincer complexes important for ketone reduction (Facchetti et al., 2016).

Electropolymerization Studies

The electropolymerization of 1-naphthylamine, which is closely related to this compound, has been studied in the context of producing polymer films. This study provides insights into the potential uses of such compounds in polymer science (Huang, Li, Lin, & Yu, 1995).

Nanotechnology Applications

A study reported the template-free synthesis of poly (1-naphthylamine) (PNA), a derivative of this compound. This research is significant for understanding the nanostructured morphology of polymers synthesized without a template, which has implications for nanotechnology applications (Riaz, Ahmad, & Ashraf, 2007).

Adsorption Studies

The compound's relevance extends to adsorption studies, particularly in understanding the adsorption characteristics of hydroxyl- and amino-substituted aromatics to carbon nanotubes. Such studies are crucial for environmental science and technology (Chen, Duan, Wang, & Zhu, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)

![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)

![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)